3-({3-[(5E)-5-(3-{3-[(3-carboxyphenyl)amino]-3-oxopropyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid
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Overview
Description
Chemical Reactions Analysis
RCL L336831 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Acidic or basic conditions can facilitate hydrolysis.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
RCL L336831 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: It is used in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of RCL L336831 involves its interaction with specific molecular targets, leading to changes in cellular processes it is likely that RCL L336831 exerts its effects through binding to specific proteins or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
RCL L336831 can be compared with other similar compounds based on its structure and reactivity. Some similar compounds include:
- RCL S18326
- RCL S18334
- RCL S18237
- RCL S18210
- RCL S18318
- RCL S18261
- RCL S18288
- RCL S18253
- RCL S18296
- RCL S18202
These compounds share similar structural features and may exhibit comparable reactivity and applications
Properties
Molecular Formula |
C26H20N4O8S4 |
---|---|
Molecular Weight |
644.7 g/mol |
IUPAC Name |
3-[3-[(5E)-5-[3-[3-(3-carboxyanilino)-3-oxopropyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid |
InChI |
InChI=1S/C26H20N4O8S4/c31-17(27-15-5-1-3-13(11-15)23(35)36)7-9-29-21(33)19(41-25(29)39)20-22(34)30(26(40)42-20)10-8-18(32)28-16-6-2-4-14(12-16)24(37)38/h1-6,11-12H,7-10H2,(H,27,31)(H,28,32)(H,35,36)(H,37,38)/b20-19+ |
InChI Key |
QUJIOJGWBKKDGM-FMQUCBEESA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)CCN2C(=O)/C(=C\3/C(=O)N(C(=S)S3)CCC(=O)NC4=CC=CC(=C4)C(=O)O)/SC2=S)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCN2C(=O)C(=C3C(=O)N(C(=S)S3)CCC(=O)NC4=CC=CC(=C4)C(=O)O)SC2=S)C(=O)O |
Origin of Product |
United States |
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